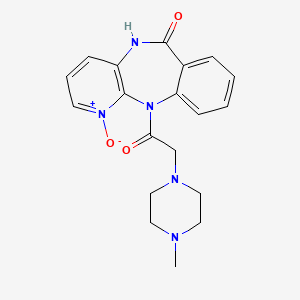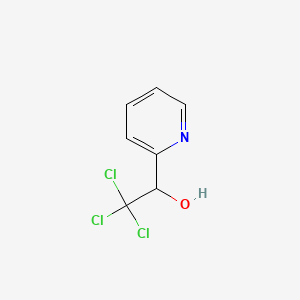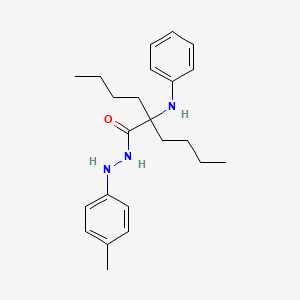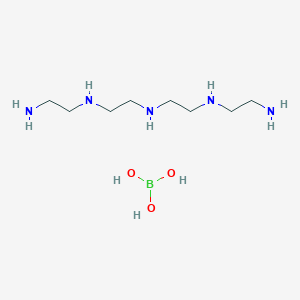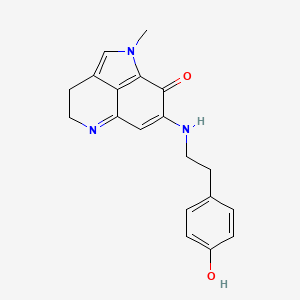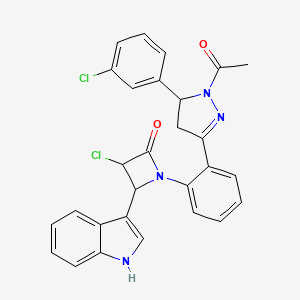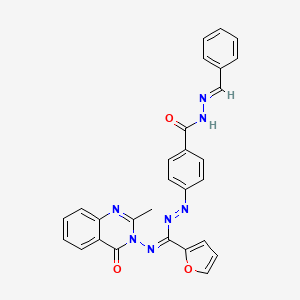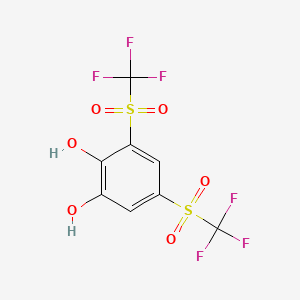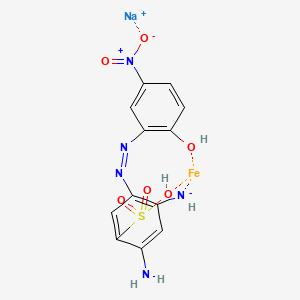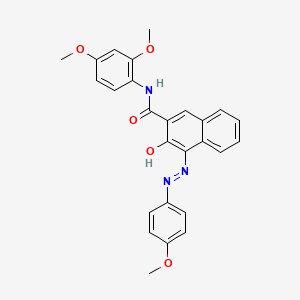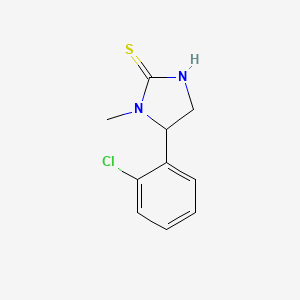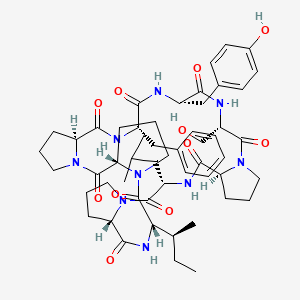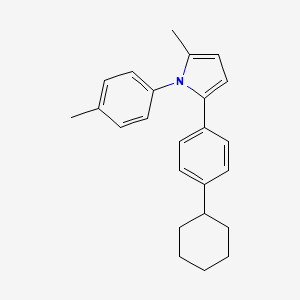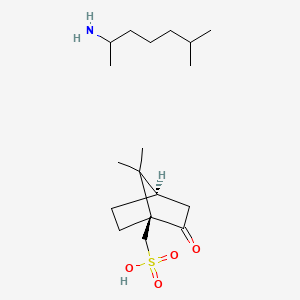
Octodrine camsilate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for octodrine camsilate involve the reaction of dimethylhexylamine with camsilic acid. The industrial production methods typically involve the use of organic solvents and catalysts to facilitate the reaction under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Octodrine camsilate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Octodrine camsilate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It is used in studies related to neurotransmitter uptake and release.
Medicine: It has been studied for its potential use in treating conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Industry: It is used in the formulation of pre-workout supplements and fat-burner products.
Mechanism of Action
The mechanism of action of octodrine camsilate involves the stimulation of the central nervous system by increasing the uptake of dopamine and noradrenaline. This leads to increased alertness, energy, and focus. The molecular targets and pathways involved include the dopamine and noradrenaline transporters .
Comparison with Similar Compounds
Octodrine camsilate is similar to other central nervous stimulants such as:
Amphetamine: Both compounds increase the uptake of dopamine and noradrenaline, but this compound has a different chemical structure and is less potent.
Methylhexanamine: Both compounds are used in pre-workout supplements, but this compound has a longer duration of action.
Ephedrine: Both compounds are used as nasal decongestants, but this compound has fewer side effects.
This compound is unique in its combination of stimulant properties and relatively low side effect profile, making it a popular choice in the supplement industry.
Properties
CAS No. |
1971-57-9 |
|---|---|
Molecular Formula |
C18H35NO4S |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;6-methylheptan-2-amine |
InChI |
InChI=1S/C10H16O4S.C8H19N/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;1-7(2)5-4-6-8(3)9/h7H,3-6H2,1-2H3,(H,12,13,14);7-8H,4-6,9H2,1-3H3/t7-,10-;/m1./s1 |
InChI Key |
IJUZWPVVLRFXDI-YZUKSGEXSA-N |
Isomeric SMILES |
CC(C)CCCC(C)N.CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C |
Canonical SMILES |
CC(C)CCCC(C)N.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


